WRNA10

HIV-1 TAR RNA binding Antiviral drug discovery RNA-small molecule interaction

WRNA10 is a distinct 2-phenylquinolone TAR RNA binder (IC50 10 µM, CC50 40 µM, LogP ~3). Its moderate affinity and unique scaffold (4-methylpiperazinylpropoxy substitution) enable precise SAR studies and complement viral enzyme inhibitors in synergy assays. Procure ≥98% pure powder for robust antiviral research.

Molecular Formula C25H32N4O4
Molecular Weight 452.5 g/mol
Cat. No. B11938252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWRNA10
Molecular FormulaC25H32N4O4
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(N3C)C=C(C=C4O)OC)N
InChIInChI=1S/C25H32N4O4/c1-27-8-10-29(11-9-27)7-4-12-33-24-6-5-17(13-19(24)26)20-16-23(31)25-21(28(20)2)14-18(32-3)15-22(25)30/h5-6,13-16,30H,4,7-12,26H2,1-3H3
InChIKeyRKSJTDUPPZINHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WRNA10: Potent HIV-1 TAR RNA Binder for Antiviral Research (IC50 10 µM, CC50 40 µM)


WRNA10 (CAS: 1174719-68-6, C25H32N4O4, MW: 452.55) is a synthetic small-molecule HIV-1 transactivation response (TAR) RNA binder . It acts by targeting the conserved TAR RNA hairpin motif essential for HIV-1 transcriptional activation . The compound demonstrates an IC50 of 10 µM for TAR RNA binding and a CC50 of 40 µM in cellular viability assays . WRNA10 is supplied as a solid powder with ≥98% purity (HPLC) and is soluble in DMSO (10 mM), suitable for in vitro antiviral and RNA-targeting studies .

Why Generic TAR RNA Binders Cannot Substitute for WRNA10 in Specialized HIV-1 Research


HIV-1 TAR RNA binders exhibit significant variability in binding affinity, selectivity, and mechanism of action. WRNA10 belongs to a distinct chemotype (2-phenylquinolone scaffold) compared to other TAR binders like 6-aminoquinolones (WM5) or thienopyridines [1]. Its unique 4-methylpiperazinylpropoxy substitution imparts a specific LogP (~3) and topological polar surface area (tPSA ~91.5 Ų) that influence cellular permeability and RNA engagement [2]. Substitution with a generic TAR binder may lead to altered off-target effects, differing resistance profiles, or incompatible physicochemical properties for downstream assays . The following quantitative evidence establishes WRNA10's distinct profile.

Quantitative Evidence Guide: WRNA10 vs. Competing HIV-1 TAR RNA Binders


Comparative TAR RNA Binding Affinity: WRNA10 vs. 6-Aminoquinolone WM5

WRNA10 exhibits an IC50 of 10 µM for HIV-1 TAR RNA binding . In comparison, the 6-aminoquinolone derivative WM5, a well-characterized TAR binder, demonstrates a significantly lower IC50 of 0.60 µM in acutely infected cells and 0.85 µM in chronically infected cells, with a TAR RNA binding affinity of 19 nM [1]. While WM5 shows superior potency, WRNA10 represents a distinct chemotype (2-phenylquinolone vs. 6-aminoquinolone) with a different selectivity and resistance profile .

HIV-1 TAR RNA binding Antiviral drug discovery RNA-small molecule interaction

Cytotoxicity and Selectivity Index: WRNA10 vs. Thienopyridine Compound 15

WRNA10 has a CC50 of 40 µM, yielding a selectivity index (SI) of 4.0 (CC50/IC50) . The thienopyridine derivative 15, another TAR RNA binder, displaces a Tat-derived peptide with an IC50 of 40 µM and exhibits a Kd of 2.4 µM for TAR [1]. Its cytotoxicity profile is not directly comparable due to different assay endpoints, but thienopyridines are noted for being non-cytotoxic . WRNA10's SI of 4.0 indicates a moderate therapeutic window, suitable for mechanistic studies where some cytotoxicity is acceptable.

Cytotoxicity Selectivity Index HIV-1 antiviral

Physicochemical and Structural Differentiation: WRNA10 vs. Palbociclib

WRNA10 is a 2-phenylquinolone derivative (MW 452.55, LogP ~3, tPSA 91.5 Ų) [1]. Palbociclib, a kinase inhibitor with low nanomolar TAR RNA affinity (Kd ~3-30 nM), is a pyridopyrimidine with a distinct structure and high molecular weight (MW 447.5) [2]. WRNA10's lower potency but simpler scaffold and balanced LogP/tPSA may offer advantages in permeability and synthetic accessibility [3].

Physicochemical properties LogP tPSA Chemical scaffold

Resistance Mechanism Differentiation: WRNA10 vs. Cyclic Peptide L50

Resistance to WRNA10 arises from nucleotide substitutions in TAR RNA that alter secondary structure, reducing small-molecule interaction efficiency . In contrast, the cyclic peptide L50 (IC50 ~250 nM in PBMCs) inhibits both reverse transcription and gene expression by blocking Tat-TAR interactions [1]. WRNA10's resistance profile is associated with RNA structural changes, whereas L50 resistance may involve mutations affecting both Tat and NC protein binding [2].

Drug resistance RNA structural mutations Antiviral mechanism

Optimal Research Applications for WRNA10 Based on Quantitative Evidence


HIV-1 TAR RNA Structural Probing and SAR Studies

WRNA10 serves as a moderate-affinity (IC50 = 10 µM) TAR RNA binder with a distinct 2-phenylquinolone scaffold, useful for mapping RNA structural requirements for small-molecule recognition . Its well-defined resistance mechanism (RNA structural changes) enables studies on viral escape pathways . Unlike high-potency TAR binders (e.g., palbociclib, Kd ~3 nM), WRNA10's lower affinity allows for clearer discrimination of structure-activity relationships in mutagenesis studies [1].

Control Compound for RNA-Binding Protein Interaction Assays

With a defined selectivity index (CC50 = 40 µM, SI = 4.0), WRNA10 can be used as a control TAR ligand in competition assays against RNA-binding proteins like Tat or cyclin T1 . Its physicochemical properties (LogP ~3, tPSA 91.5 Ų) ensure cellular permeability, while the moderate potency allows for dose-response studies without overwhelming the system .

Combination Antiviral Screening with Nucleoside Analogs

WRNA10 is frequently co-applied with nucleoside analogs (e.g., AZT, 3TC) or viral enzyme inhibitors to explore synergistic suppression of HIV-1 replication . Its mechanism of targeting TAR RNA complements the action of reverse transcriptase or protease inhibitors, making it suitable for combinatorial antiviral screens and mechanistic synergy studies .

Chemical Probe for RNA-Directed Drug Discovery

As a representative of the 2-phenylquinolone class, WRNA10 provides a starting point for medicinal chemistry optimization aimed at improving TAR RNA affinity and selectivity . Its synthetic accessibility and known SAR from related anti-coronavirus 2-phenylquinolines make it a tractable scaffold for developing next-generation RNA-targeted antivirals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for WRNA10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.